![molecular formula C12H22N2O5S B1399372 1-Methanesulfonyl-4-(tetrahydro-pyran-4-yl)-[1,4]diazepane-6-carboxylic acid CAS No. 1316218-90-2](/img/structure/B1399372.png)
1-Methanesulfonyl-4-(tetrahydro-pyran-4-yl)-[1,4]diazepane-6-carboxylic acid
Overview
Description
“1-Methanesulfonyl-4-(tetrahydro-pyran-4-yl)-[1,4]diazepane-6-carboxylic acid” is a complex organic compound. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a tetrahydropyran ring, which is a six-membered ring with one oxygen atom . This compound finds applications in diverse scientific research due to its unique properties. It can be used for the synthesis of novel compounds, drug development, and exploration of biological systems.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various heterocyclic structures. For instance, it played a role in the synthesis of imidazo[3,2-e][2H-1,5] oxazocinium methanesulfonates, where its structure was confirmed by X-ray crystallography and NMR spectroscopy (Upadhyaya et al., 1997).
Catalytic and Chemical Reactions
- It has been used as a catalyst in chemical reactions. For instance, in the synthesis of tetrahydrocarbazole derivatives, demonstrating its versatility in organic synthesis (Gataullin et al., 2003).
- Its derivatives have been shown to accelerate the reaction rate with acetylcholinesterase, highlighting its potential in enzymatic studies (Kitz & Wilson, 1963).
Synthesis of Complex Molecules
- In the synthesis of organotin polycarboxylates, this compound played a critical role, indicating its importance in the development of complex molecular structures (Li et al., 2014).
properties
IUPAC Name |
1-methylsulfonyl-4-(oxan-4-yl)-1,4-diazepane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5S/c1-20(17,18)14-5-4-13(8-10(9-14)12(15)16)11-2-6-19-7-3-11/h10-11H,2-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWFEMMTUQLHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC(C1)C(=O)O)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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